molecular formula C19H23N3O3S B5303843 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B5303843
M. Wt: 373.5 g/mol
InChI Key: FUQZRQBZBXUPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide, also known as MPSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is thought to involve the modulation of specific receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, this compound may have neuroprotective effects and potentially be used as a treatment for neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of this receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more water-soluble analogs of this compound for in vivo studies. Another area of interest is the investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide involves a multistep process that requires several chemical reactions. The first step involves the condensation of 4-methylbenzoyl chloride with piperidine to form 4-methylbenzoylpiperidine. This intermediate is then treated with pyridine-4-carboxaldehyde to form 4-methyl-3-(piperidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide. Finally, the compound is sulfonated with sulfuric acid to produce this compound.

Scientific Research Applications

4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been used as a tool to study the role of specific receptors in the brain. In cancer research, this compound has been studied for its potential as a chemotherapeutic agent.

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-5-6-17(19(23)21-14-16-7-9-20-10-8-16)13-18(15)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQZRQBZBXUPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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